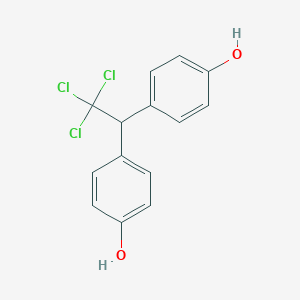

2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El HPTE se sintetiza a través de la degradación metabólica del metoxicloro en sistemas biológicos . El proceso implica la hidroxilación del metoxicloro, lo que resulta en la formación de HPTE. Las condiciones de reacción típicamente implican actividad enzimática en presencia de oxígeno y otros cofactores.

Métodos de Producción Industrial

La producción industrial de HPTE no es común debido a su naturaleza como metabolito. El metoxicloro, el precursor del HPTE, se sintetiza mediante la reacción de anisol con cloral en presencia de un catalizador, seguido de modificaciones químicas adicionales .

Análisis De Reacciones Químicas

Tipos de Reacciones

El HPTE experimenta varias reacciones químicas, incluyendo:

Oxidación: El HPTE puede oxidarse para formar quinonas y otros productos oxidativos.

Reducción: La reducción del HPTE puede conducir a la formación de compuestos fenólicos menos reactivos.

Sustitución: El HPTE puede experimentar reacciones de sustitución nucleofílica, particularmente en los grupos hidroxilo.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.

Sustitución: Los nucleófilos como los haluros de alquilo y los cloruros de acilo se utilizan comúnmente en reacciones de sustitución.

Principales Productos Formados

Oxidación: Quinonas y otros derivados oxidativos.

Reducción: Compuestos fenólicos con reactividad reducida.

Sustitución: Derivados alquilados o acilados del HPTE.

Aplicaciones Científicas De Investigación

Endocrine Disruption Studies

HPTE is recognized for its estrogenic activity, which has made it a subject of extensive research in the field of endocrine disruption. Its ability to bind to estrogen receptors (ERs) has been documented, leading to investigations into its effects on reproductive health and developmental processes in various organisms.

- Mechanism of Action : HPTE acts as an agonist for estrogen receptors, particularly ERα and ERβ, influencing gene expression related to reproductive functions. Studies have shown that HPTE can stimulate cellular responses similar to those elicited by natural estrogens like estradiol .

Toxicological Assessments

Due to its potential health risks associated with endocrine disruption, HPTE has been included in toxicological studies aimed at understanding its impact on human health and the environment. Research has focused on:

- Reproductive Toxicity : Investigations into how HPTE affects fertility and developmental outcomes in animal models have been conducted. These studies are crucial for assessing the risks posed by exposure to this compound in agricultural and residential settings .

- Environmental Impact : As a metabolite of methoxychlor, HPTE's persistence in the environment raises concerns regarding bioaccumulation and its effects on wildlife. Studies are being conducted to evaluate its degradation pathways and ecological risks .

Polymer Production

HPTE is utilized in the synthesis of various polymers due to its chemical properties. Its incorporation into polymer matrices enhances their performance characteristics:

- Thermal Stability : Polymers containing HPTE exhibit improved thermal stability, making them suitable for high-temperature applications.

- Chemical Resistance : The presence of HPTE contributes to the chemical resistance of polymers, which is beneficial for products exposed to harsh environments .

Epoxy Resins and Coatings

HPTE is used as an additive in epoxy resins and coatings, providing enhanced properties such as:

- Electrical Insulation : Its insulating properties make it valuable in electrical applications where dielectric strength is critical.

- Durability : Coatings formulated with HPTE demonstrate increased durability against environmental stressors .

Case Study 1: Estrogenic Effects on Wildlife

A study conducted on aquatic organisms revealed that exposure to HPTE resulted in altered reproductive behaviors and decreased fertility rates. The findings underscored the need for regulatory measures concerning the use of methoxychlor and its metabolites in agricultural practices.

Case Study 2: Polymer Development

Research into the development of CF3-containing polymers highlighted the role of HPTE in enhancing mechanical properties. These polymers are being explored for applications in electronic materials and gas-permeable membranes due to their superior performance metrics compared to traditional materials .

Mecanismo De Acción

El HPTE ejerce sus efectos principalmente a través de su actividad estrogénica. Se une a los receptores de estrógeno, imitando la acción de los estrógenos naturales . Esta interacción puede interrumpir las vías normales de señalización hormonal, lo que lleva a varios efectos biológicos. El HPTE también inhibe enzimas como la enzima de escisión de la cadena lateral del colesterol (P450scc, CYP11A1) y la 3α-hidroxi esteroide deshidrogenasa (3α-HSD), afectando aún más la esteroidogénesis .

Comparación Con Compuestos Similares

El HPTE es similar a otros disruptores endocrinos como el bisfenol A y el diclorodifeniltricloroetano (DDT) . El HPTE es único en su origen metabólico específico del metoxicloro y sus distintos efectos inhibitorios sobre ciertas enzimas. Los compuestos similares incluyen:

Bisfenol A: Comparte similitudes estructurales y actividad estrogénica.

Diclorodifeniltricloroetano (DDT): Relacionado en términos de su origen como insecticida y su persistencia ambiental.

Metoxicloro: El compuesto padre del que se deriva el HPTE.

Actividad Biológica

2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane, commonly known as HPTE, is a metabolite of the organochlorine pesticide methoxychlor. This compound has garnered attention due to its significant estrogenic activity and potential implications for endocrine disruption. The following sections outline its biological activities, including receptor interactions, effects on steroidogenesis, and implications for health.

Estrogen Receptor Interaction

HPTE exhibits notable binding affinity for estrogen receptors (ERs), particularly ERα. Research indicates that HPTE acts as a potent agonist at ERα with an effective concentration (EC50) in the range of to M in human and rat cell lines . In contrast, its activity at ERβ is considerably lower, suggesting a selective interaction profile that may influence estrogen-dependent processes.

Binding Affinity Comparison

| Compound | ERα Binding Affinity (IC50) | ERβ Binding Affinity (IC50) |

|---|---|---|

| HPTE | M | Minimal |

| Methoxychlor | Lower than HPTE | Not specified |

Effects on Leydig Cell Function

HPTE has been shown to impact testosterone production in Leydig cells derived from rats. Studies demonstrate that HPTE can inhibit both basal and luteinizing hormone (LH)-stimulated testosterone production in a dose-dependent manner. The onset of this inhibition varies with the maturity of the Leydig cells; progenitor cells show sensitivity after just 10 hours of exposure, while adult cells require longer exposure times .

Testosterone Production Inhibition

- Progenitor Leydig Cells : Significant reduction after 10 hours.

- Adult Leydig Cells : Significant reduction after 18 hours.

- Reversibility : Testosterone production returns to control levels within 3 hours post-treatment in immature and adult cells but remains suppressed in progenitor cells.

The mechanism by which HPTE exerts its biological effects involves competitive binding to ERα, leading to altered gene expression profiles associated with estrogenic activity. For instance, microarray analyses have shown that HPTE induces gene expression patterns similar to those elicited by natural estrogens like estradiol (E2), impacting pathways involved in cell proliferation and differentiation .

Case Studies and Research Findings

Several studies have highlighted the biological effects of HPTE:

- Estrogenic Activity Assessment : A study demonstrated that HPTE induces uterine epithelial proliferation comparable to E2 in ovariectomized mice. This was measured through microarray analysis revealing significant upregulation of estrogen-responsive genes .

- Comparative Analysis with Other Compounds : HPTE was found to be approximately 100 times more active at ERα than methoxychlor itself, underscoring its role as a potent metabolite capable of enhancing estrogenic effects in vivo .

- Impact on Reproductive Health : Research indicates that exposure to HPTE may disrupt normal reproductive functions by altering hormone levels and receptor activity, which could have implications for fertility and development .

Propiedades

IUPAC Name |

4-[2,2,2-trichloro-1-(4-hydroxyphenyl)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl3O2/c15-14(16,17)13(9-1-5-11(18)6-2-9)10-3-7-12(19)8-4-10/h1-8,13,18-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUGDILGOLSSKNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022325 | |

| Record name | 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2971-36-0, 124042-17-7 | |

| Record name | 2,2-Bis(p-hydroxyphenyl)-1,1,1-trichloroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2971-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p,p'-Hydroxy-DDT | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002971360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4,4'-(2,2,2-trichloroethylidene)bis-, labeled with carbon-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124042177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p,p'-Hydroxy-DDT | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-(2,2,2-trichloroethylidene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-Trichloro-2,2-bis(4-hydroxyphenyl)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYCHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H58165YO91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.